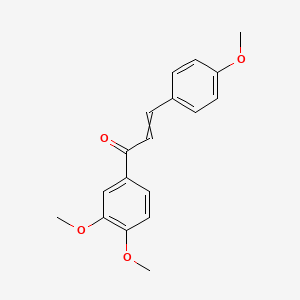![molecular formula C18H17O4- B12563522 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate CAS No. 170233-80-4](/img/structure/B12563522.png)
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate is an organic compound with a complex structure that includes a benzoate ester and a substituted phenylpropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 2-methyl-1-phenylpropan-2-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: Benzoic acid and 2-methyl-1-phenylpropan-2-ol.
Reduction: 2-methyl-1-phenylpropan-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and benzoic acid derivatives. These products can then interact with various enzymes and receptors, modulating biological pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methyl-1-phenylpropan-2-yl butyrate: Similar structure but with a butyrate ester instead of a benzoate ester.
2-Methyl-1-phenylpropan-2-yl hexanoate: Similar structure but with a hexanoate ester.
Uniqueness
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of a benzoate group, which can influence its reactivity and biological activity compared to other esters like butyrate or hexanoate derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
170233-80-4 |
|---|---|
分子式 |
C18H17O4- |
分子量 |
297.3 g/mol |
IUPAC名 |
2-(2-methyl-1-phenylpropan-2-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-18(2,12-13-8-4-3-5-9-13)22-17(21)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3,(H,19,20)/p-1 |
InChIキー |
AWRJOPCUDITVRP-UHFFFAOYSA-M |
正規SMILES |
CC(C)(CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



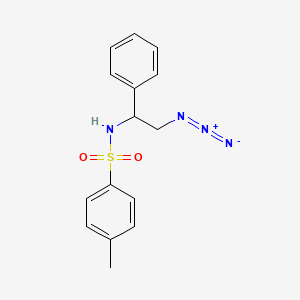
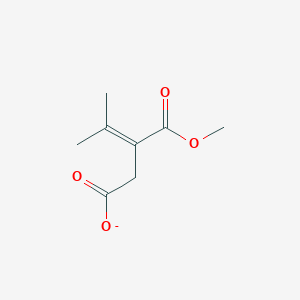
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
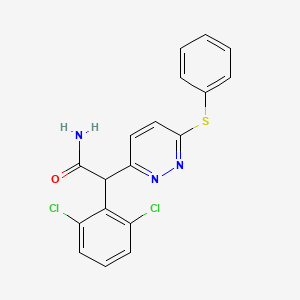
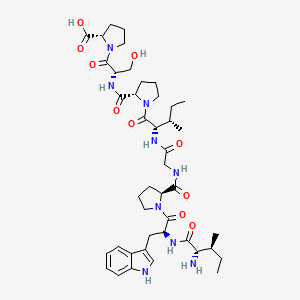
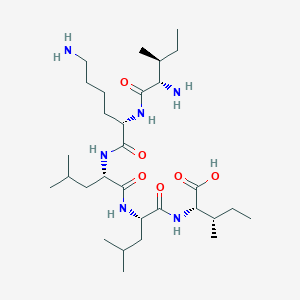
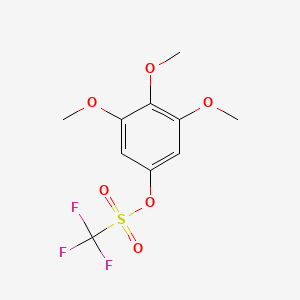
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
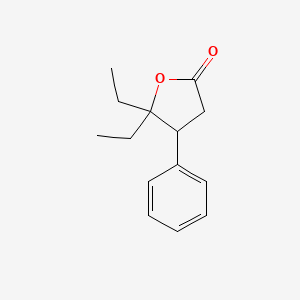
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
